molecular formula C46H62N4O11 B10855108 Mycobutin

Mycobutin

Cat. No.: B10855108
M. Wt: 847.0 g/mol
InChI Key: ZWBTYMGEBZUQTK-PVLSIAFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycobutin, with the active ingredient Rifabutin, is a semisynthetic ansamycin antibiotic provided for non-clinical research applications. Its primary research value lies in the study of mycobacterial infections, particularly Mycobacterium avium complex (MAC) and Mycobacterium tuberculosis . The compound's key mechanism of action is the inhibition of DNA-dependent RNA polymerase in susceptible bacterial cells, leading to the suppression of RNA synthesis and cell death. This targeted mechanism does not inhibit the mammalian enzyme, making it a specific tool for microbiological research. Research involving this compound often focuses on its bactericidal activity, pharmacokinetic properties, and the emergence of bacterial resistance. Its high lipophilicity contributes to extensive distribution and intracellular tissue uptake, which is a key area of investigation for targeting phagocytized mycobacteria. Furthermore, this compound is a known inducer of hepatic metabolic enzymes of the CYP3A subfamily, making it relevant for critical drug-drug interaction studies in research settings. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is strictly not for human consumption.

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14-,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBTYMGEBZUQTK-PVLSIAFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H62N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Minimally soluble (0.19 mg/mL)
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

72559-06-9
Record name Rifabutin [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072559069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifabutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The bromination follows an electrophilic substitution mechanism where HBrO₃ (generated in situ from KBrO₃ and acid) reacts with KBr to produce Br₂. This avoids handling volatile Br₂ gas directly. The molar ratio of KBrO₃:KBr is critical, with optimal ratios between 1:5 and 1:10 ensuring complete conversion of rifamycin-S. Excess KBr drives the equilibrium toward Br₂ formation while minimizing side reactions.

Reaction equation:
Rifamycin-S+KBrO3+KBr+H+3-Bromo rifamycin-S+K++H2O\text{Rifamycin-S} + \text{KBrO}_3 + \text{KBr} + \text{H}^+ \rightarrow \text{3-Bromo rifamycin-S} + \text{K}^+ + \text{H}_2\text{O}

Stepwise Procedure and Process Optimization

The patented method involves four stages:

  • Brominating agent preparation : Dissolve KBrO₃ (3–15 g) and KBr (15–72 g) in water (70–400 mL) under vigorous stirring.

  • Substrate dissolution : Add ethyl acetate (90–500 mL) and rifamycin-S (10–50 g), followed by cooling to 0–10°C to stabilize the substrate.

  • Acid-catalyzed bromination : Introduce diluted H₂SO₄, HCl, or H₃PO₄ (20–30% concentration) dropwise over 1–2 hours, maintaining temperatures between -5°C and 25°C.

  • Workup and crystallization : Wash the organic layer with sodium thiosulfate (to quench excess Br₂), acid, and brine. Add n-heptane or isopropyl ether to induce crystallization at -5–10°C.

Table 1: Performance of 3-Bromo Rifamycin-S Synthesis Under Varied Conditions

KBrO₃ (g)KBr (g)Acid UsedTemp (°C)Yield (%)Purity (HPLC)
315H₂SO₄2591.298.85%
33HCl-590.198.25%
1560H₂SO₄1089.197.80%

Data from CN109400628A demonstrates consistent yields >89% across scales, with H₂SO₄ providing marginally better purity than HCl. Lower temperatures (-5°C) reduce byproducts but require longer reaction times (3–8 hours).

Crystallization of this compound: Achieving Polymorphic Control

Patent CN103408571A addresses the challenge of producing this compound’s thermodynamically stable Form I, which exhibits superior bioavailability and storage stability compared to amorphous forms. The crystallization process hinges on solvent selection and controlled cooling.

Solvent Systems and Nucleation Kinetics

Form I crystallization requires non-polar solvents with specific Hansen solubility parameters. Hexane (δD = 14.9 MPa¹/²) and ethyl acetate (δD = 15.8 MPa¹/²) create a solubility gradient that promotes slow nucleation. Mixed solvents (e.g., hexane:ethyl acetate = 19:1) reduce interfacial tension, favoring large, high-purity crystals.

Procedure:

  • Dissolution : Heat amorphous this compound (10 g) in hexane (70–700 mL) to reflux (68°C) until complete dissolution.

  • Gradient cooling : Reduce temperature at 5–20°C/hour to 0°C, enabling supersaturation and controlled crystal growth.

  • Isolation : Filter crystals under vacuum and dry at 25°C/10 mmHg to prevent form conversion.

Characterization of Crystal Form I

X-ray powder diffraction (XRPD) of Form I shows characteristic peaks at 2θ = 7.0°, 9.6°, and 21.8°, confirming a monoclinic lattice. Differential scanning calorimetry (DSC) reveals a sharp endotherm at 180.5°C, indicative of high crystallinity.

Table 2: Crystallization Outcomes in Different Solvent Systems

SolventCooling Rate (°C/h)Yield (%)Crystal Size (µm)Purity (XRPD)
Hexane107450–10099.2%
Hexane:Ethyl Acetate (19:1)106230–8098.8%
Hexane:Methyl Acetate (50:1)54320–6097.5%

Data from CN103408571A highlights hexane as the optimal solvent, providing the highest yield and crystal size. Slower cooling rates (5°C/h) improve purity but reduce throughput.

Critical Process Parameters and Scalability

Bromination Stage Optimization

  • Acid choice : H₂SO₃ gives higher regioselectivity than HCl due to weaker nucleophilic interference.

  • Temperature control : Reactions at 25°C complete in 3 hours versus 8 hours at -5°C, but require precise pH monitoring to prevent rifamycin-S degradation.

  • Solvent recovery : Ethyl acetate is distilled from the mother liquor and reused, reducing costs by 40% in pilot-scale runs.

Crystallization Scalability Challenges

  • Seed addition : Introducing 0.1% w/w Form I seeds during cooling reduces induction time by 50% and minimizes solvent inclusion.

  • Agitation : Overhead stirring at 200–400 RPM prevents agglomeration in 500 L reactors, ensuring uniform crystal size distribution.

Comparative Analysis of Industrial Methods

Intermediate Synthesis: Traditional vs. Patented Approach

ParameterBr₂ MethodKBrO₃/KBr Method
Bromine HandlingHigh riskEliminated
CorrosivitySevere (pH <1)Moderate (pH 2–4)
Yield82–85%89–91%
ByproductsDi-brominated species<0.5% impurities

Crystallization: Amorphous vs. Form I

PropertyAmorphousForm I
Bioavailability75–80%95–98%
Stability (25°C)6 months24 months
HygroscopicityHighLow

Chemical Reactions Analysis

Types of Reactions: Rifabutin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of rifabutin, which may have different levels of antimicrobial activity .

Scientific Research Applications

Prevention of MAC in HIV Patients

Mycobutin is primarily indicated for the prophylaxis of disseminated MAC disease in patients with advanced HIV infection (CD4 counts ≤200 cells/µL). Clinical trials have shown that patients receiving this compound have significantly lower incidences of MAC bacteremia compared to those on placebo.

  • Study Findings :
    • In a randomized double-blind trial (Study 023), the one-year cumulative incidence of MAC bacteremia was 9% for patients on this compound versus 22% for placebo .
    • Another study (Study 027) reported incidences of 13% and 28%, respectively .

These findings underscore the drug's effectiveness in reducing the incidence of MAC-related complications.

Treatment of Tuberculosis

Rifabutin serves as an alternative treatment option for patients with active tuberculosis, especially when they exhibit adverse reactions to rifampin. It has been shown to be effective in both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.

  • Long-acting Formulations :
    Recent research has focused on developing long-acting injectable formulations of rifabutin that enhance patient adherence to treatment regimens. Studies indicate that these formulations can maintain therapeutic plasma concentrations for extended periods, potentially improving treatment outcomes for tuberculosis .

Case Study: Efficacy in HIV Patients

A cohort study involving HIV-infected individuals demonstrated that those treated with this compound experienced a marked reduction in symptoms associated with MAC disease, including fever, night sweats, and weight loss. The study highlighted the importance of early initiation of prophylaxis in patients with low CD4 counts .

Case Study: Long-acting Formulations

In preclinical studies using BALB/c mice, long-acting formulations of rifabutin were shown to prevent the acquisition of Mycobacterium tuberculosis infection and effectively clear existing infections from lung tissues over a sustained release period . These findings suggest promising avenues for improving tuberculosis management.

Efficacy Against Mycobacterium Avium Complex

Rifabutin exhibits potent activity against various strains of Mycobacterium avium complex. In vitro studies have indicated high susceptibility rates among isolates from HIV-positive patients, with minimal inhibitory concentrations (MICs) often below clinically relevant thresholds .

Study Population Intervention Outcome
Study 023HIV patients (CD4 ≤200 cells/µL)This compound vs. placebo9% vs. 22% incidence of MAC bacteremia
Study 027Similar cohortThis compound vs. placebo13% vs. 28% incidence

Adverse Effects and Considerations

While generally well-tolerated, this compound can cause side effects such as neutropenia, gastrointestinal upset, and ocular complications like uveitis. Monitoring blood counts during treatment is recommended to manage potential adverse reactions effectively .

Comparison with Similar Compounds

Research Findings and Clinical Implications

Drug Interaction Studies

This compound demonstrates fewer interactions with antiretrovirals compared to rifampin. For example:

  • Atazanavir : this compound reduces atazanavir exposure by 50% (vs. 90% with rifampin), requiring dose adjustments .
  • Warfarin : this compound reduces warfarin efficacy by 15% (vs. 40% with rifampin), necessitating less frequent INR monitoring .
Resistance and Cross-Reactivity
  • This compound shows low cross-resistance with rifampin in MAC isolates due to structural differences in the RNA polymerase binding site .
  • Rifampin-resistant TB strains often retain susceptibility to this compound, highlighting its role in salvage regimens .

Biological Activity

Mycobutin, also known as rifabutin, is an antibiotic primarily used for the treatment and prevention of infections caused by Mycobacterium avium complex (MAC) and as part of the therapeutic regimen for tuberculosis. This article delves into the biological activity of this compound, focusing on its efficacy, mechanisms of action, and clinical studies.

This compound exerts its antibacterial effects through selective inhibition of bacterial DNA-dependent RNA polymerase, which is crucial for RNA synthesis. This inhibition leads to a decrease in bacterial replication and ultimately contributes to the drug's efficacy against mycobacterial infections .

In Vitro Activity

Numerous studies have assessed the in vitro activity of this compound against various strains of Mycobacterium avium and Mycobacterium tuberculosis. Key findings include:

  • Activity Against MAC : In a study involving 211 MAC isolates from HIV-positive patients, 78% and 82% of isolates demonstrated minimum inhibitory concentrations (MIC99) of ≤0.25 µg/mL and ≤1.0 µg/mL, respectively .
  • Activity Against Tuberculosis : Rifabutin has shown effectiveness against rifampin-naive clinical isolates of Mycobacterium tuberculosis, with susceptibility observed at concentrations as low as ≤0.125 µg/mL .

Case Studies

Two pivotal randomized clinical trials (Study 023 and Study 027) evaluated the efficacy of this compound in preventing MAC bacteremia among patients with AIDS. The results highlighted significant differences in outcomes between those receiving this compound and those on placebo:

  • Study 023 :
    • Patients on this compound had a one-year cumulative incidence of MAC bacteremia at 9%, compared to 22% for placebo (p<0.001).
    • The median CD4 count at study entry was 42 cells/µL.
  • Study 027 :
    • One-year cumulative incidence was 13% for this compound versus 28% for placebo (p=0.002).
    • The median CD4 count was slightly lower at 40 cells/µL .

Both studies confirmed that patients treated with this compound were significantly less likely to develop MAC bacteremia, underscoring its role in prophylaxis for immunocompromised individuals.

Summary of Clinical Findings

StudyTreatment GroupCumulative Incidence of MAC BacteremiaMedian CD4 Countp-value
023This compound9%42 cells/µL<0.001
Placebo22%
027This compound13%40 cells/µL0.002
Placebo28%

Comparative Efficacy with Rifampin

A meta-analysis comparing rifabutin-based regimens to those containing rifampin revealed similar treatment success rates for both drugs in managing MAC infections:

  • Rifabutin Group : Treatment success rate was approximately 54.7% .
  • Rifampin Group : Treatment success rate was approximately 67.5% .

These findings suggest that while rifampin may have a slightly higher success rate, rifabutin remains a critical option, especially for patients who are intolerant to rifampin or have specific resistance patterns.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Mycobutin against Mycobacterium avium complex (MAC), and how can in vitro models be optimized to study these mechanisms?

  • Methodological guidance: Use time-kill assays and RNA polymerase binding studies to quantify bactericidal activity. Validate models using clinical isolates with varying drug susceptibility profiles . Incorporate control groups with rifabutin analogs to isolate this compound-specific effects .

Q. What are the common methodological challenges in designing clinical trials to evaluate this compound's efficacy in MAC prophylaxis, and how can PICOT frameworks address these?

  • Methodological guidance: Apply PICOT (Population: immunocompromised patients; Intervention: this compound dosing regimens; Comparison: placebo/alternative prophylaxis; Outcome: MAC incidence reduction; Time: 6–12 months) to standardize endpoints. Use adaptive trial designs to address heterogeneity in immune status .

Q. How do pharmacokinetic parameters of this compound vary across patient subgroups, and what statistical approaches are recommended for analyzing such variability?

  • Methodological guidance: Perform population pharmacokinetic (PopPK) modeling using nonlinear mixed-effects software (e.g., NONMEM). Stratify analyses by covariates like renal function, CYP3A4 genotype, and drug-drug interactions .

Advanced Research Questions

Q. What molecular techniques are employed to investigate this compound resistance mutations in MAC, and how can next-generation sequencing (NGS) data be integrated with phenotypic assays?

  • Methodological guidance: Combine whole-genome sequencing of resistant isolates with in vitro susceptibility testing. Use bioinformatics tools (e.g., CLC Genomics) to correlate rpoB mutations with MIC values. Validate findings using CRISPR-Cas9 mutagenesis .

Q. How can in silico modeling complement traditional experimental approaches in predicting this compound's interactions with bacterial RNA polymerase?

  • Methodological guidance: Apply molecular docking simulations (e.g., AutoDock Vina) to map this compound’s binding affinity to RNA polymerase subunits. Cross-validate results with cryo-EM structural data .

Q. What meta-analysis methodologies are appropriate for synthesizing conflicting clinical data on this compound's prophylactic efficacy in immunocompromised populations?

  • Methodological guidance: Use PRISMA guidelines for systematic reviews. Apply random-effects models to account for heterogeneity in trial designs. Perform subgroup analyses based on CD4+ counts and geographic regions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro this compound susceptibility data and clinical outcomes in MAC treatment?

  • Methodological guidance:

  • Reconcile in vitro-in vivo gaps using hollow-fiber infection models that simulate human pharmacokinetics .
  • Analyze confounding variables (e.g., host immune status, biofilm formation) using multivariate regression .

Tables: Key Experimental Parameters

Parameter Optimal Range Relevance to this compound Studies
MIC90 for MAC isolates0.25–1.0 µg/mLDetermines clinical breakpoints
Plasma half-life35–40 hoursInforms dosing intervals
Protein binding70–85%Affects free drug concentration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.